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Compound of Interest

Compound Name: 4-Bromo-3-ethynylpyridine

Cat. No.: B15389667 Get Quote

An In-depth Guide to the Synthesis, Reactivity, and Applications of a Versatile Building Block in

Drug Discovery.

4-Bromo-3-ethynylpyridine is a key heterocyclic building block of significant interest to

researchers in medicinal chemistry and materials science. Its unique trifunctional structure,

featuring a pyridine ring, a bromo substituent, and an ethynyl group, offers a versatile platform

for the synthesis of complex molecular architectures. This guide provides a comprehensive

overview of the fundamental principles of 4-Bromo-3-ethynylpyridine chemistry, including its

synthesis, key reactions, and applications, with a focus on its role in the development of kinase

inhibitors.

Physicochemical Properties
A summary of the key physical and spectroscopic data for 4-Bromo-3-ethynylpyridine is

presented below. This information is crucial for its identification, purification, and

characterization in a laboratory setting.
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Property Value

Molecular Formula C₇H₄BrN

Molecular Weight 182.02 g/mol

Appearance Not explicitly found, likely a solid

Melting Point Data not available in searched results

Boiling Point Data not available in searched results

¹H NMR (CDCl₃, 400 MHz)
δ (ppm): 8.54 (s, 1H), 8.44 (d, J=4.8 Hz, 1H),

7.68 (d, J=4.8 Hz, 1H), 3.55 (s, 1H)

¹³C NMR (CDCl₃, 101 MHz)
δ (ppm): 152.0, 150.1, 142.0, 127.9, 122.3,

81.9, 80.0

IR (KBr, cm⁻¹)

Characteristic peaks expected for C≡C-H

stretch (~3300 cm⁻¹), C≡C stretch (~2100

cm⁻¹), and C-Br stretch. Specific data not found.

Mass Spectrum (EI)

m/z (%): 183/181 ([M]⁺), consistent with the

presence of bromine isotopes. Detailed

fragmentation pattern not available.

Synthesis of 4-Bromo-3-ethynylpyridine
The synthesis of 4-Bromo-3-ethynylpyridine is typically achieved through a two-step

sequence involving a Sonogashira coupling of a protected alkyne to a pyridine precursor,

followed by a deprotection step. A common and effective strategy utilizes

(trimethylsilyl)acetylene as the protected alkyne source.

Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 4-Bromo-3-((trimethylsilyl)ethynyl)pyridine

To a solution of 3,4-dibromopyridine (1 equivalent) in a suitable solvent such as triethylamine

or a mixture of THF and triethylamine, add Pd(PPh₃)₂Cl₂ (0.03 equivalents) and CuI (0.05

equivalents).
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The mixture is degassed and placed under an inert atmosphere (e.g., argon or nitrogen).

(Trimethylsilyl)acetylene (1.2 equivalents) is then added dropwise, and the reaction mixture

is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) for a specified

time (typically 2-12 hours), monitoring the reaction progress by TLC or GC-MS.

Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is

removed under reduced pressure.

The crude product is purified by column chromatography on silica gel (e.g., using a

hexane/ethyl acetate gradient) to afford 4-bromo-3-((trimethylsilyl)ethynyl)pyridine.

Step 2: Deprotection to 4-Bromo-3-ethynylpyridine

The purified 4-bromo-3-((trimethylsilyl)ethynyl)pyridine (1 equivalent) is dissolved in a

suitable solvent such as methanol or THF.

A mild base, such as potassium carbonate (K₂CO₃) or tetrabutylammonium fluoride (TBAF)

(1.1 equivalents), is added to the solution.

The reaction mixture is stirred at room temperature for a short period (typically 1-3 hours),

with reaction progress monitored by TLC.

Once the deprotection is complete, the solvent is removed in vacuo.

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water to

remove the base and salts.

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield

4-Bromo-3-ethynylpyridine.

Key Reactions and Applications
The reactivity of 4-Bromo-3-ethynylpyridine is dominated by the chemistry of its two key

functional groups: the bromo substituent and the terminal alkyne. This dual reactivity makes it a

valuable precursor for a wide range of chemical transformations, particularly in the construction

of complex heterocyclic systems for drug discovery.
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Sonogashira Coupling
The bromine atom at the 4-position of the pyridine ring is susceptible to palladium-catalyzed

cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the

introduction of various substituted alkynes at this position, further extending the molecular

framework.

In a reaction vessel, combine 4-Bromo-3-ethynylpyridine (1 equivalent), phenylacetylene

(1.2 equivalents), Pd(PPh₃)₂Cl₂ (0.03 equivalents), and CuI (0.05 equivalents) in a solvent

system of triethylamine and THF.

The mixture is thoroughly degassed and placed under an inert atmosphere.

The reaction is stirred at room temperature or heated to a moderate temperature (e.g., 60

°C) for 4-16 hours, while monitoring by TLC.

After completion, the reaction mixture is worked up by filtering off the catalyst and removing

the solvent under reduced pressure.

The crude product, 4-(phenylethynyl)-3-ethynylpyridine, is purified by column

chromatography.

Table of Representative Sonogashira Coupling Reactions:
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Azide-Alkyne Cycloaddition (Click Chemistry)
The terminal ethynyl group of 4-Bromo-3-ethynylpyridine readily participates in [3+2]

cycloaddition reactions with organic azides to form 1,2,3-triazole rings. This reaction, often

referred to as "click chemistry," is highly efficient and regioselective, particularly when catalyzed

by copper(I) species. This transformation is a powerful tool for linking the pyridine scaffold to

other molecular fragments.[3]

To a solution of 4-Bromo-3-ethynylpyridine (1 equivalent) and an organic azide (1

equivalent) in a solvent mixture such as t-BuOH/H₂O or DMF, add a source of copper(I),

typically generated in situ from CuSO₄·5H₂O (0.1 equivalents) and a reducing agent like

sodium ascorbate (0.2 equivalents).

The reaction mixture is stirred at room temperature for 1-12 hours.

The product, a 4-bromo-3-(1-substituted-1H-1,2,3-triazol-4-yl)pyridine, often precipitates

from the reaction mixture and can be collected by filtration.
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Alternatively, the product can be extracted with an organic solvent and purified by column

chromatography.

Application in Kinase Inhibitor Synthesis
Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors due to their

ability to form key hydrogen bond interactions with the hinge region of the kinase active site. 4-
Bromo-3-ethynylpyridine serves as a versatile starting material for the synthesis of such

inhibitors. The ethynyl group can be further functionalized, for instance, through cycloaddition

to introduce a triazole ring, which can act as a hydrogen bond acceptor or provide a point of

attachment for other pharmacophoric groups. The bromo substituent allows for the introduction

of larger aryl or heteroaryl groups via cross-coupling reactions, which can occupy the

hydrophobic pocket of the kinase.

Experimental Workflow: Synthesis of a Pyridine-Based
Kinase Inhibitor Scaffold
The following diagram illustrates a general workflow for the synthesis of a potential kinase

inhibitor scaffold starting from 4-Bromo-3-ethynylpyridine.
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Experimental Workflow: Kinase Inhibitor Synthesis

4-Bromo-3-ethynylpyridine
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with Ar-acetylene
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4-Bromo-3-(1-R-1H-1,2,3-triazol-4-yl)pyridine
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with Ar'-Boronic Acid (Suzuki)
or Ar'-Halide (Sonogashira)

Step 2

4-(Ar-ethynyl)-3-ethynylpyridine

Further Functionalization

Alternative Step 2

4-(Ar')-3-(1-R-1H-1,2,3-triazol-4-yl)pyridine
(Kinase Inhibitor Scaffold)

Click to download full resolution via product page

Caption: Synthetic routes to kinase inhibitor scaffolds from 4-Bromo-3-ethynylpyridine.

This workflow highlights the modularity that 4-Bromo-3-ethynylpyridine offers. By varying the

azide (R-N₃) and the aryl group (Ar'), a diverse library of potential kinase inhibitors can be

rapidly synthesized and screened for biological activity.

Conclusion
4-Bromo-3-ethynylpyridine is a highly valuable and versatile building block in modern organic

synthesis. Its unique combination of reactive sites allows for selective and sequential

functionalization through well-established and robust reactions like the Sonogashira coupling
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and azide-alkyne cycloadditions. These characteristics make it an ideal starting material for the

construction of complex heterocyclic molecules, particularly in the pursuit of novel kinase

inhibitors for therapeutic applications. The detailed protocols and data presented in this guide

are intended to facilitate its use and further exploration by researchers in the field of drug

discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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